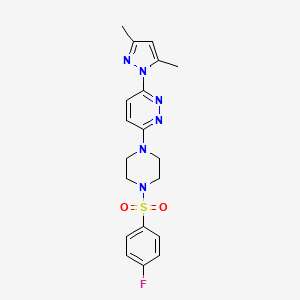
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)pyridazine is a useful research compound. Its molecular formula is C19H21FN6O2S and its molecular weight is 416.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)pyridazine is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a pyrazole moiety and a piperazine ring, which are known for their diverse biological activities.
1. Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures showed promising results against various bacterial strains, including E. coli and Staphylococcus aureus. The presence of the piperazine moiety was found to enhance antimicrobial activity due to its ability to interact with bacterial cell membranes .
2. Anti-inflammatory Effects
The compound's anti-inflammatory potential has been evaluated through various in vivo models. For instance, derivatives containing the pyrazole scaffold demonstrated substantial inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In a comparative study, some derivatives exhibited up to 85% inhibition at concentrations lower than standard anti-inflammatory drugs like dexamethasone .
3. Anticancer Properties
Studies have also explored the anticancer effects of pyrazole derivatives. Compounds similar to the target compound were tested against different cancer cell lines, revealing cytotoxic effects that suggest potential as therapeutic agents in oncology. The mechanism often involves the induction of apoptosis in cancer cells, mediated by the modulation of signaling pathways associated with cell survival .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes or cancer progression by binding to their active sites.
- Receptor Modulation : Interaction with specific receptors can lead to altered signaling pathways that regulate cell proliferation and survival.
Case Study 1: Antimicrobial Testing
In a recent study, a series of pyrazole derivatives were synthesized and tested for their antimicrobial activity against E. coli and S. aureus. The compound showed significant inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This underscores its potential utility in treating bacterial infections .
Case Study 2: Anti-inflammatory Activity
Another investigation assessed the anti-inflammatory properties of related compounds using a carrageenan-induced rat paw edema model. The results indicated that several derivatives exhibited higher efficacy than conventional anti-inflammatory agents, suggesting a promising avenue for further development in inflammatory diseases .
Summary of Research Findings
特性
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-6-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]pyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN6O2S/c1-14-13-15(2)26(23-14)19-8-7-18(21-22-19)24-9-11-25(12-10-24)29(27,28)17-5-3-16(20)4-6-17/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZAICDTKYEVSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














